{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine is a chemical compound with the molecular formula C14H13Cl2NO and a molecular weight of 282.17 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group attached to a phenyl ring, further connected to a methylamine group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 3,5-dichlorophenol with a phenylmethyl halide in the presence of a base to form the intermediate {[2-(3,5-Dichlorophenoxy)phenyl]methyl}halide. This intermediate is then reacted with methylamine under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Mechanism of Action
The mechanism of action of {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy group can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine include:
{[2-(3,5-Dichlorophenoxy)phenyl]methyl}amine: Lacks the methyl group on the amine, resulting in different chemical properties and reactivity.
{[2-(3,5-Dichlorophenoxy)phenyl]ethyl}(methyl)amine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(ethyl)amine: Has an ethyl group on the amine, leading to variations in its biological activity and interactions. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(3,5-dichlorophenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-17-9-10-4-2-3-5-14(10)18-13-7-11(15)6-12(16)8-13/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDCLWTIGDTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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